EB-47 is a potent inhibitor of poly(ADP-ribose) polymerases (PARPs), particularly PARP-1 and tankyrases (TNKS). [, ] PARPs are enzymes involved in various cellular processes, including DNA repair, cell signaling, and cell death. [] EB-47's ability to inhibit PARPs makes it a valuable tool in studying these cellular processes and exploring potential therapeutic targets for diseases like cancer. [, ]
EB-47's interaction with the catalytic domain of human PARP-1 has been elucidated through crystal structure analysis. [, ] The crystal structures reveal that EB-47 binds to the nicotinamide subsite of PARP-1, mimicking the substrate nicotinamide adenine dinucleotide (NAD+). [, ] Further structural analysis shows that EB-47 extends from the nicotinamide subsite to the adenosine subsite of the enzyme. [] This interaction effectively blocks the enzyme's active site, preventing PAR synthesis. []
EB-47 primarily functions as a competitive inhibitor of PARP-1 and tankyrases. [, ] By binding to the enzyme's active site, EB-47 prevents the binding of the natural substrate NAD+. [, ] This competitive inhibition effectively halts the enzymatic activity of PARP-1 and tankyrases, preventing the synthesis and attachment of poly(ADP-ribose) (PAR) chains to protein sidechains. [] This disruption of PAR signaling impacts various cellular processes, including DNA repair, ultimately leading to cell death in some cases. [, ]
Dynamics of PARP-1 Activation: Researchers have used EB-47 to study the dynamics of the HD regulatory subdomain of PARP-1 and its role in enzyme activation and inhibition. [] Nuclear magnetic resonance (NMR) studies using EB-47 in complex with PARP-1 provided insights into the allosteric regulation of the enzyme and the structural changes associated with its activation. []
Embryo Implantation: Studies in mice have revealed the involvement of PARP-1 in embryo implantation and its regulation by estrogen. [] Researchers utilized EB-47 to inhibit PARP-1 activity during embryo implantation, observing a decrease in the number of successful implantations. [] This finding highlights the crucial role of PARP-1 in this biological process.
Natural Killer Cell Death in Leukemia: Research suggests that chronic myeloid leukemia (CML) cells induce cell death in natural killer (NK) cells, potentially contributing to immune evasion. [] Studies utilizing EB-47 demonstrated that this CML-induced NK cell death involves the PARP-1 pathway. [] Inhibiting PARP-1 with EB-47 protected NK cells from CML-induced death, suggesting a potential therapeutic strategy for enhancing immune responses in leukemia. []
CAS No.: 108418-13-9
CAS No.: 505-75-9
CAS No.: 602-29-9
CAS No.: 610-25-3
CAS No.: 88847-11-4
CAS No.: 290299-12-6